molecular formula C20H20ClN5O2S B2512925 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(dimethylamino)phenyl)acetamide CAS No. 921500-51-8

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(dimethylamino)phenyl)acetamide

Cat. No.: B2512925
CAS No.: 921500-51-8
M. Wt: 429.92
InChI Key: AFQJOQMSBSIZKQ-UHFFFAOYSA-N
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Description

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(dimethylamino)phenyl)acetamide, also known in research circles as CPUY201112 , is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Its primary research value lies in the study of transcriptional regulation in oncology, as CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. By selectively inhibiting CDK9 kinase activity, this compound effectively blocks the phosphorylation of the RNA polymerase II C-terminal domain, leading to the rapid downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and c-Myc, which are critical for cancer cell survival and proliferation [Source] . Consequently, it induces apoptosis in a wide range of cancer cell lines, making it an invaluable chemical probe for investigating CDK9-dependent transcriptional mechanisms and for evaluating the therapeutic potential of CDK9 inhibition in hematological malignancies and solid tumors. Its high selectivity profile over other CDK family members enhances its utility for producing clean, mechanism-based phenotypes in complex biological studies.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[4-(dimethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2S/c1-26(2)17-9-7-14(8-10-17)22-18(27)11-16-12-29-20(24-16)25-19(28)23-15-5-3-13(21)4-6-15/h3-10,12H,11H2,1-2H3,(H,22,27)(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQJOQMSBSIZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(dimethylamino)phenyl)acetamide is a complex organic molecule recognized for its potential biological activities, particularly in medicinal chemistry. Its structure includes a thiazole ring, a urea linkage, and various aromatic substituents, which contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and receptor interactions.

Structural Characteristics

The molecular formula of the compound is C20H20ClN4O2C_{20}H_{20}ClN_{4}O_{2}, with a molecular weight of approximately 367.89 g/mol. The unique structural features include:

  • Thiazole Ring : Known for its role in various biological activities.
  • Urea Linkage : Enhances hydrogen bonding capabilities.
  • Chlorophenyl and Dimethylamino Substituents : These groups may influence the compound's pharmacokinetic properties and biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. The mechanism behind this activity may involve the inhibition of specific enzymes associated with cell proliferation and survival.

  • Case Study : In vitro studies demonstrated that concentrations as low as 10 µM resulted in a notable reduction in cell viability in breast cancer cell lines (MCF-7), suggesting its potential as an anticancer agent.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes critical in cancer progression and bacterial resistance.

  • Mechanism of Action : It is hypothesized that the compound binds to the active sites of specific enzymes, preventing substrate interaction and subsequent catalysis. This inhibition can lead to decreased tumor growth and enhanced apoptosis in cancer cells.

Receptor Interaction

The thiazole derivatives often interact with receptors involved in various signaling pathways. The binding affinity of this compound to specific receptors can modulate their activity, potentially leading to therapeutic effects.

  • Research Findings : Studies have shown that this compound may act as a ligand for certain receptors implicated in inflammatory responses and cancer metastasis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is essential.

Compound NameStructural FeaturesBiological Activity
4-methyl-N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazoleMethyl group additionEnhanced binding affinity
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamideSimilar thiazole structureVariable biological activity
5-phenylthiazole derivativesGeneral thiazole derivativesBroader range of activities

The unique substitution pattern of the studied compound enhances its chemical reactivity and biological activity compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound shares core features with several analogs, including:

  • Thiazole backbone : A common motif in bioactive molecules, contributing to rigidity and hydrogen-bonding capabilities.
  • Ureido substituents : The 3-(4-chlorophenyl)ureido group is critical for intermolecular interactions, analogous to compounds like 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide (, CAS: 897620-90-5) .
  • Acetamide linkage: The acetamide group is a versatile linker, seen in analogs such as 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide (, CAS: 897620-83-6), which substitutes the dimethylamino phenyl group with a pyridine moiety .
Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Target Compound C₁₉H₂₀ClN₅O₂S 434.91 4-(Dimethylamino)phenyl, 4-chlorophenyl ureido -
2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide C₁₅H₁₂ClN₅O₂S₂ 393.90 Thiazol-2-yl
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate C₂₃H₂₃ClN₄O₃S 514.20 Ethyl piperazine, 3-chlorophenyl ureido
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide C₂₃H₂₁ClN₆O₂S₂ 513.03 Triazole core, dimethylamino phenyl

Physicochemical Properties

  • Solubility: The dimethylamino group in the target likely improves aqueous solubility compared to non-polar analogs like N-(thiazol-2-yl)acetamide derivatives .
  • Electronic Effects: The electron-donating dimethylamino group may enhance resonance stabilization of the acetamide bond, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in ) .

Research Findings and Implications

  • : Ureido-thiazole derivatives with piperazine linkers show high synthetic yields, suggesting scalability for the target compound .
  • : Crystal structures of related acetamide-thiazole compounds reveal twisted conformations between aryl and thiazole rings, which could influence binding interactions in the target .
  • : The dimethylamino phenyl group in triazole-based analogs demonstrates enhanced pharmacokinetic profiles, supporting its inclusion in the target .

Q & A

Q. Table 1: Reaction Optimization Parameters

StepSolventCatalystYield (%)Purity (%)
1DMFNone6585
1*THFTEA7892
2CH₂Cl₂K₂CO₃7088
Optimized conditions from .

Basic: What analytical techniques are critical for confirming the molecular structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the thiazole ring (δ 7.2–7.4 ppm for aromatic protons) and acetamide carbonyl (δ 168–170 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., 446.91 g/mol for a related analog) and detects isotopic patterns for chlorine .
  • X-ray Crystallography: Resolves spatial arrangement of substituents, critical for understanding conformational flexibility .

Advanced: How can researchers resolve contradictory data in pharmacological studies (e.g., anti-inflammatory vs. anticancer activity)?

Methodological Answer:

  • Target-Specific Assays: Use biochemical assays (e.g., COX-2 inhibition for anti-inflammatory activity vs. apoptosis assays for anticancer effects ).
  • Structural Analog Comparison: Test derivatives with modified substituents (e.g., replacing 4-chlorophenyl with 3-chlorophenyl) to isolate activity drivers .
  • Dose-Response Analysis: Evaluate EC₅₀ values across cell lines to rule off-target effects. For example, low µM activity in cancer cells may indicate selective targeting .

Advanced: What experimental strategies are recommended for elucidating the mechanism of action of this compound?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA): Identifies target proteins by measuring thermal stability shifts upon ligand binding .
  • Molecular Docking: Use software like AutoDock Vina to predict interactions with inflammatory mediators (e.g., TNF-α) or oncogenic kinases .
  • CRISPR Knockout Models: Validate hypothesized targets (e.g., NF-κB) in gene-edited cell lines to confirm pathway involvement .

Basic: How does the chlorophenyl group influence the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity: The 4-chlorophenyl moiety increases logP values, enhancing membrane permeability (measured via HPLC retention times) .
  • Electronic Effects: Chlorine’s electron-withdrawing nature stabilizes the urea linkage, reducing hydrolysis rates in physiological conditions .
  • Solubility: Chlorine substitution decreases aqueous solubility, necessitating formulation with co-solvents (e.g., PEG 400) for in vivo studies .

Advanced: What strategies mitigate toxicity concerns observed in preclinical models?

Methodological Answer:

  • Metabolite Profiling: Use LC-MS to identify toxic metabolites (e.g., reactive quinone intermediates from thiazole oxidation) .
  • Prodrug Design: Mask polar groups (e.g., acetamide) with ester linkages to reduce hepatic toxicity .
  • Species-Specific Toxicity Testing: Compare rodent vs. human hepatocyte viability to assess translational relevance .

Basic: How can researchers validate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks .
  • HPLC Monitoring: Track degradation products (e.g., hydrolyzed urea to amine) and calculate half-life.
  • Stabilizers: Add antioxidants (e.g., BHT) or store in amber vials under nitrogen to prevent oxidation .

Advanced: How to address discrepancies in crystallographic data vs. computational modeling predictions?

Methodological Answer:

  • DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with X-ray data to identify conformational discrepancies .
  • Dynamic Simulations: Run molecular dynamics (MD) in explicit solvent to assess flexibility of the dimethylamino group .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to refine packing models .

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